molecular formula C8H5BrF2O2 B1409764 Methyl 2-bromo-3,5-difluorobenzoate CAS No. 1805023-66-8

Methyl 2-bromo-3,5-difluorobenzoate

Cat. No. B1409764
CAS RN: 1805023-66-8
M. Wt: 251.02 g/mol
InChI Key: WFTFTZLQXBJXRL-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-3,5-difluorobenzoate” is a chemical compound . It is related to “Methyl 5-bromo-2,3-difluorobenzoate”, which has a molecular formula of CHBrFO and an average mass of 251.025 Da . It appears as a colorless to white to yellow liquid or semi-solid or solid .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, “Methyl 5-bromo-2,3-difluorobenzoate” can be synthesized by treating the compound with a strong base, such as sodium hydride, to form the corresponding carboxylic acid. This carboxylic acid can then be esterified with methanol to form the final product. Another method involves a continuous-flow double diazotization for the synthesis of m-difluorobenzene via the Balz-Schiemann reaction .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-3,5-difluorobenzoate” is related to “Methyl 5-bromo-2,3-difluorobenzoate”, which has a molecular formula of CHBrFO, an average mass of 251.025 Da, and a monoisotopic mass of 249.944092 Da .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-3,5-difluorobenzoate” has properties similar to “Methyl 5-bromo-2,3-difluorobenzoate”, which has a molecular formula of CHBrFO, an average mass of 251.025 Da, and a monoisotopic mass of 249.944092 Da . It is soluble in most organic solvents and has a low solubility in water.

Scientific Research Applications

Methyl 2-bromo-3,5-difluorobenzoate: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Synthesis: Methyl 2-bromo-3,5-difluorobenzoate is utilized in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of tricyclic carboxamides, which have shown potential as modulators for the Hepatitis B core protein .

Agrochemical Development: This compound’s properties are beneficial in developing agrochemicals, such as pesticides and herbicides. Its reactivity can lead to the formation of compounds that target specific pests or weeds without affecting crops.

Material Science Innovations: In material science, Methyl 2-bromo-3,5-difluorobenzoate is used to develop new materials with enhanced properties like increased durability or improved thermal stability.

Safety and Hazards

“Methyl 2-bromo-3,5-difluorobenzoate” should be handled with care. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

methyl 2-bromo-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTFTZLQXBJXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3,5-difluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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